molecular formula C10H9Cl2F3O B8788361 4-Chloro-2-(2-chloro-1,1,1-trifluoropropan-2-YL)-1-methoxybenzene

4-Chloro-2-(2-chloro-1,1,1-trifluoropropan-2-YL)-1-methoxybenzene

Cat. No.: B8788361
M. Wt: 273.08 g/mol
InChI Key: VEFFVQBRNNKNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-chloro-1,1,1-trifluoropropan-2-YL)-1-methoxybenzene is a useful research compound. Its molecular formula is C10H9Cl2F3O and its molecular weight is 273.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9Cl2F3O

Molecular Weight

273.08 g/mol

IUPAC Name

4-chloro-2-(2-chloro-1,1,1-trifluoropropan-2-yl)-1-methoxybenzene

InChI

InChI=1S/C10H9Cl2F3O/c1-9(12,10(13,14)15)7-5-6(11)3-4-8(7)16-2/h3-5H,1-2H3

InChI Key

VEFFVQBRNNKNHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)(C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-ol (C45) (1.20 g, 4.71 mmol) was treated with thionyl chloride (4 mL, 50 mmol), followed by pyridine (19.1 μL, 0.236 mmol). The reaction mixture was heated at 40° C. for 16 hours, then poured into a mixture of ice and saturated aqueous sodium bicarbonate solution. The resulting mixture was extracted with dichloromethane (3×50 mL), and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was determined by 1H NMR to be a mixture of product and an alkene side-product derived from elimination, in a roughly 4:1 ratio; this was used in the following step without additional purification. GCMS m/z 272 (M+). 1H NMR (400 MHz, CDCl3), product peaks only: δ 2.27 (br s, 3H), 3.86 (s, 3H), 6.90 (d, J=8.8 Hz, 1H), 7.33 (dd, J=8.8, 2.5 Hz, 1H), 7.69-7.73 (m, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
19.1 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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